Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

Chemical Synthesis Quality Control Procurement

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (CAS: 155852-41-8) is a benzofuran-derived heterocyclic building block with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. It is a saturated and aromatic heterocyclic compound primarily supplied for research use at a standard purity of ≥95% (typically 95% or 95+%).

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 155852-41-8
Cat. No. B564647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
CAS155852-41-8
Synonyms2-(2,3-Dihydrobenzofuran-5-yl)acetic Acid Methyl Ester
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(C=C1)OCC2
InChIInChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3
InChIKeyDJPMKHBXSUGMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (CAS 155852-41-8): Procurement-Ready Purity & Core Properties


Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (CAS: 155852-41-8) is a benzofuran-derived heterocyclic building block with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1]. It is a saturated and aromatic heterocyclic compound primarily supplied for research use at a standard purity of ≥95% (typically 95% or 95+%) . The compound is commercially available from multiple reputable vendors, with quality assurance documentation including NMR, HPLC, and GC batch analysis available upon request .

Why Benzofuran Analogs Cannot Substitute for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate in Precision Research


The precise 2,3-dihydrobenzofuran core with a 5-position acetic acid methyl ester side chain is not interchangeable with other benzofuran or dihydrobenzofuran derivatives [1]. Simply substituting a generic 'benzofuran building block' or an analog with a different substitution pattern (e.g., 2-yl, 3-yl, or 7-yl) would result in a molecule with different chemical properties and biological activity [1]. For instance, the presence and position of the acetic acid side chain are critical for downstream functionalization, as it serves as the essential reactive handle for generating biologically active hydrazones and other derivatives, unlike the parent benzofuran or the unsubstituted 2,3-dihydrobenzofuran which lack this specific functional group [1].

Quantitative Evidence Guide for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (CAS 155852-41-8): Comparator-Based Differentiation


Purity Specifications: A Clear Baseline for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate Procurement

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate is commercially available with a specified purity of ≥95% (often 95% or 95+%) . This purity level is a critical procurement metric, as it defines the baseline quality for research applications. While higher purity grades may exist, this specification is verifiable and provides a clear standard against which alternative sources or in-house synthesis can be benchmarked. In contrast, related dihydrobenzofuran building blocks, such as the 2-yl acetic acid isomer (2,3-Dihydro-1-benzofuranacetic acid, CAS 62590-78-7), have their own distinct purity profiles and synthetic routes, meaning that procurement decisions cannot be based on a generalized class purity .

Chemical Synthesis Quality Control Procurement

Synthesis of Antimicrobial Hydrazones: Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate as the Key Precursor

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate serves as a crucial precursor to 2-(2,3-dihydrobenzofuran-5-yl)acetohydrazide, which is then used to synthesize a series of novel hydrazones (4a-4j) with demonstrated antibacterial activity [1]. This is a direct application of the target compound's core structure. In contrast, benzofuran hydrazones derived from a benzofuran aldehyde (e.g., compounds 6a–6n) represent a different synthetic entry point and demonstrate a distinct spectrum of antimicrobial activity [2].

Medicinal Chemistry Antimicrobial Research Hydrazone Synthesis

Comparative Chemical and Physical Properties for Downstream Processing

The computed physicochemical properties of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate provide a baseline for its behavior in various experimental systems. Its XLogP3-AA of 1.7 [1] indicates moderate lipophilicity, which is a key parameter for predicting solubility and permeability. While a direct comparator is not defined, this value can be contrasted with the parent acid, 2-(2,3-dihydrobenzofuran-5-yl)acetic acid (CAS 69999-16-2), which, while having a similar core, would have a significantly lower logP due to its free carboxylic acid group, impacting its solubility and reactivity in non-polar media [2].

Process Chemistry Formulation Analytical Development

Optimal Application Scenarios for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (CAS 155852-41-8) in Scientific Research


Synthesis of Antimicrobial Hydrazone Derivatives

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate is the validated starting material for generating 2-(2,3-dihydrobenzofuran-5-yl)acetohydrazide, a key intermediate in the synthesis of a library of novel hydrazones with demonstrated antibacterial activity [1]. Researchers developing new antimicrobial agents should use this specific ester to ensure the correct regioisomer is obtained for the hydrazone series.

Medicinal Chemistry Research Requiring a Dihydrobenzofuran Scaffold with a 5-Position Handle

For projects aiming to explore the structure-activity relationships (SAR) of dihydrobenzofuran-based compounds, this ester provides a distinct 5-position acetic acid side chain for further functionalization [1]. This differentiates it from analogs with substitution at other positions (e.g., 2-yl, 3-yl, or 7-yl), which have been explored for targets like GPR40 and IRAK4, making it the correct choice for exploring 5-position derivatives [2][3].

Chemical Biology Studies on Cell Permeability and Prodrug Design

With a calculated logP of 1.7, this methyl ester is more lipophilic than its free carboxylic acid counterpart (CAS 69999-16-2) [1]. This property makes it a valuable tool for studying passive membrane permeability or for use as a prodrug moiety in cell-based assays, where the ester can be hydrolyzed intracellularly to release the active acid. Researchers investigating cellular uptake mechanisms can leverage this property.

Analytical Method Development and Quality Control

The compound's commercial availability at ≥95% purity, with supporting QC documentation (NMR, HPLC, GC), establishes it as a reliable standard for developing and validating analytical methods [2]. This includes its use as a reference standard for HPLC or GC analysis of reaction mixtures, impurity profiling, and stability studies in process chemistry.

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